molecular formula C15H14O2 B8493380 3-(Benzyloxy)-5-methylbenzaldehyde

3-(Benzyloxy)-5-methylbenzaldehyde

Cat. No.: B8493380
M. Wt: 226.27 g/mol
InChI Key: RWCHQSWVGYPXKL-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-methylbenzaldehyde (C15H14O2, molecular weight ~226.27 g/mol) is an aromatic aldehyde featuring a benzyloxy group (-OCH2C6H5) at position 3 and a methyl group (-CH3) at position 3. The benzyloxy group serves as a protective moiety for hydroxyl groups in organic synthesis, while the aldehyde functionality enables participation in condensation and nucleophilic addition reactions. Its structural features make it valuable in pharmaceutical intermediates and material science .

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

3-methyl-5-phenylmethoxybenzaldehyde

InChI

InChI=1S/C15H14O2/c1-12-7-14(10-16)9-15(8-12)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

RWCHQSWVGYPXKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=CC=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: Chloro (Cl) and phenoxy groups withdraw electron density, enhancing aldehyde reactivity in nucleophilic additions compared to benzyloxy or methoxy groups .
  • Steric Hindrance : Benzyloxy and methylbenzyloxy groups impose greater steric bulk than hydroxy or methoxy, slowing reactions sensitive to steric effects .
  • Solubility : Hydroxy and methoxy substituents improve aqueous solubility, while benzyloxy and butoxy groups enhance lipid solubility .
2.2. Physical Properties
Property This compound 3-Hydroxy-5-methoxybenzaldehyde 3-Phenoxybenzaldehyde
Boiling Point ~320°C (estimated) Not reported Not reported
LogP (Lipophilicity) ~3.2 (predicted) ~1.5 ~2.8
Solubility in Water Low Moderate Low

Notes:

  • The benzyloxy group in the target compound contributes to higher lipophilicity (LogP ~3.2) compared to 3-hydroxy-5-methoxybenzaldehyde (LogP ~1.5) .

Preparation Methods

Sodium Hydride-Mediated Benzylation

Procedure :

  • Substrate : 3-Hydroxy-5-methylbenzaldehyde.

  • Reagents : Benzyl bromide (1.2 eq), sodium hydride (NaH, 2.0 eq).

  • Solvent : Tetrahydrofuran (THF).

  • Conditions : Stirring at 25°C for 24 h.

Mechanism :

  • NaH deprotonates the phenolic -OH, forming a phenoxide ion.

  • The phenoxide attacks benzyl bromide, yielding the benzyl ether.

Yield : ~65–70% (extrapolated from analogous reactions).

Key Data :

ParameterValueSource
Temperature25°C
Reaction Time24 h
SolventTHF
BaseNaH

Potassium Carbonate in Polar Aprotic Solvents

Procedure :

  • Substrate : 3-Hydroxy-5-methylbenzaldehyde.

  • Reagents : Benzyl bromide (1.5 eq), K₂CO₃ (3.0 eq).

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Conditions : Reflux at 80–100°C for 6–12 h.

Mechanism :

  • K₂CO₃ acts as a mild base, facilitating phenoxide formation.

  • Polar aprotic solvents enhance nucleophilicity of the phenoxide.

Yield : ~75–80% (based on similar benzylations).

Key Data :

ParameterValueSource
Temperature80–100°C
Reaction Time6–12 h
SolventDMF

Alternative Routes for Substrate Synthesis

When 3-hydroxy-5-methylbenzaldehyde is unavailable, multi-step syntheses are required.

Formylation of 3-Benzyloxy-5-methyltoluene

Procedure :

  • Substrate : 3-Benzyloxy-5-methyltoluene.

  • Reagents : Hexamethylenetetramine (HMTA), trifluoroacetic acid (TFA).

  • Conditions : Duff reaction at 120°C for 4 h.

Mechanism :

  • HMTA generates a formylating agent (iminium ion) under acidic conditions.

  • Electrophilic aromatic substitution introduces the aldehyde group.

Yield : ~50–60% (reported for similar substrates).

Key Data :

ParameterValueSource
Temperature120°C
CatalystHMTA/TFA

Oxidation of 3-Benzyloxy-5-methylbenzyl Alcohol

Procedure :

  • Substrate : 3-Benzyloxy-5-methylbenzyl alcohol.

  • Reagents : Pyridinium chlorochromate (PCC) in CH₂Cl₂.

  • Conditions : Stirring at 25°C for 1–2 h.

Mechanism :

  • PCC oxidizes the primary alcohol to an aldehyde via a two-electron transfer process.

Yield : ~85–90% (observed in analogous oxidations).

Key Data :

ParameterValueSource
Oxidizing AgentPCC
SolventCH₂Cl₂

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
NaH-MediatedHigh selectivityRequires anhydrous THF65–70%
K₂CO₃ in DMFScalableLong reaction time75–80%
Duff ReactionAvoids direct benzylationLow yield50–60%
PCC OxidationHigh efficiencyRequires alcohol precursor85–90%

Challenges and Optimization Strategies

  • Regioselectivity : Competing benzylation at other positions (e.g., 5-methyl group) is mitigated by steric hindrance and electronic effects.

  • Purification : Column chromatography (hexane/EtOAc) is typically required to isolate the product.

  • Substrate Availability : 3-Hydroxy-5-methylbenzaldehyde remains a bottleneck; synthetic routes from cresols or resorcinol derivatives are under exploration .

Q & A

Q. Methodological Answer :

  • 1^1H/13^{13}C NMR : Key signals include the aldehyde proton (~10 ppm), benzyloxy protons (δ 4.8–5.2 ppm), and aromatic protons (δ 6.8–7.4 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-O (benzyloxy, ~1250 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ and fragmentation patterns validate the molecular formula (C₁₅H₁₄O₂) .

Advanced Question: How does this compound behave under varying pH and temperature conditions?

Q. Methodological Answer :

  • pH Stability : The aldehyde group is susceptible to nucleophilic attack under basic conditions (pH > 10), leading to hydrate formation or Cannizzaro reactions. Acidic conditions (pH < 3) may protonate the benzyloxy group, reducing solubility .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C. Storage at 2–8°C in inert atmospheres (argon) minimizes oxidative degradation .

Basic Question: What are the primary applications of this compound in organic synthesis?

Methodological Answer :
This compound serves as a versatile intermediate:

  • Pharmaceuticals : Precursor for anticoagulants or anti-inflammatory agents via reductive amination or cross-coupling reactions .
  • Ligand Synthesis : Used to prepare Schiff base ligands for coordination chemistry (e.g., with transition metals like Cu²⁺ or Fe³⁺) .

Advanced Question: How can computational modeling (QSPR/DFT) predict the reactivity of this compound in novel reactions?

Methodological Answer :
Quantum mechanics-based models (e.g., Gaussian 09) calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., methyl vs. methoxy) with reaction rates. Validation via experimental kinetic studies (e.g., monitoring aldol condensations) is essential .

Basic Question: What are the best practices for handling and storing this compound to ensure stability?

Q. Methodological Answer :

  • Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Avoid contact with strong oxidizers or bases .
  • Storage : Keep in amber glass vials under argon at 2–8°C. Desiccants (silica gel) prevent moisture-induced hydrolysis .

Advanced Question: How do solvent polarity and catalyst choice affect the efficiency of cross-coupling reactions involving this compound?

Q. Methodological Answer :

  • Solvent Effects : Polar solvents (DMF, DMSO) stabilize transition states in Suzuki-Miyaura couplings but may increase side reactions. Low-polarity solvents (toluene) favor Stille couplings .
  • Catalysts : Pd(PPh₃)₄ is effective for aryl halide couplings, while CuI/ligand systems optimize Ullmann reactions. Catalyst loading (1–5 mol%) and temperature (80–120°C) are critical for yield optimization .

Basic Question: What analytical methods are used to detect degradation products of this compound?

Q. Methodological Answer :

  • HPLC-MS : Identifies oxidative byproducts (e.g., benzoic acid derivatives) via retention time and mass fragmentation .
  • GC-FID : Quantifies volatile degradation products (e.g., benzyl alcohol) after derivatization .

Advanced Question: Can this compound act as a photosensitizer, and what mechanisms drive its photochemical behavior?

Methodological Answer :
The benzaldehyde moiety can undergo n→π* transitions under UV light (λ ~ 280 nm), generating singlet oxygen. Time-Resolved Spectroscopy (TRS) and Electron Paramagnetic Resonance (EPR) with spin traps (e.g., TEMP) confirm reactive oxygen species (ROS) production. Applications in photodynamic therapy or organic photocatalysis are under investigation .

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